4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide 4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC11423853
InChI: InChI=1S/C18H18ClN3O3S/c1-13(2)22(26(23,24)16-10-8-15(19)9-11-16)12-17-20-18(21-25-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
SMILES: CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Molecular Formula: C18H18ClN3O3S
Molecular Weight: 391.9 g/mol

4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide

CAS No.:

Cat. No.: VC11423853

Molecular Formula: C18H18ClN3O3S

Molecular Weight: 391.9 g/mol

* For research use only. Not for human or veterinary use.

4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-(propan-2-yl)benzene-1-sulfonamide -

Specification

Molecular Formula C18H18ClN3O3S
Molecular Weight 391.9 g/mol
IUPAC Name 4-chloro-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-ylbenzenesulfonamide
Standard InChI InChI=1S/C18H18ClN3O3S/c1-13(2)22(26(23,24)16-10-8-15(19)9-11-16)12-17-20-18(21-25-17)14-6-4-3-5-7-14/h3-11,13H,12H2,1-2H3
Standard InChI Key RBAHDYLDDQQSCJ-UHFFFAOYSA-N
SMILES CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
Canonical SMILES CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl

Introduction

Molecular Architecture and Physicochemical Properties

Core Structural Features

The molecule consists of three primary components:

  • A 4-chlorobenzenesulfonamide backbone, characterized by a sulfonamide group (-SO2_2NH-) attached to a para-chlorinated benzene ring.

  • An N-(propan-2-yl) substituent, introducing a branched alkyl chain that may influence lipophilicity and steric interactions.

  • A 3-phenyl-1,2,4-oxadiazol-5-ylmethyl group, where the oxadiazole ring (a five-membered heterocycle with two nitrogen and one oxygen atom) is substituted with a phenyl group at position 3 and linked via a methylene bridge to the sulfonamide nitrogen.

This combination creates a hybrid structure merging sulfonamide pharmacophores with oxadiazole-based heterocycles, both known for their bioactivity in medicinal chemistry .

Computed Physicochemical Parameters

While experimental data for this compound is unavailable, parameters can be extrapolated from structurally related molecules (Table 1):

Table 1: Estimated Physicochemical Properties

PropertyValue/DescriptionBasis for Estimation
Molecular FormulaC19_{19}H19_{19}ClN4_4O3_3SSummation of constituent atoms
Molecular Weight~434.9 g/molAnalogous oxadiazole sulfonamides
logP (Partition Coefficient)~4.2–4.7Comparison to N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamide (logP 4.49)
Hydrogen Bond Acceptors6Oxygen (3), Nitrogen (3), Sulfur (1)
Topological Polar Surface Area~95 ŲCalculated using fragment-based methods

The elevated logP suggests moderate lipophilicity, potentially enhancing membrane permeability but posing challenges for aqueous solubility. The polar sulfonamide and oxadiazole groups may facilitate target binding through hydrogen bonding and dipole interactions .

Synthetic Strategies and Reaction Pathways

Retrosynthetic Analysis

The compound can be dissected into two key intermediates:

  • 4-Chlorobenzenesulfonyl chloride: A common sulfonating agent for introducing the sulfonamide moiety.

  • N-[(3-Phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine: An oxadiazole-containing amine for nucleophilic substitution.

Proposed Synthesis Route

  • Oxadiazole Ring Formation:

    • Condensation of phenylglyoxylic acid with hydroxylamine hydrochloride yields 3-phenyl-1,2,4-oxadiazol-5(4H)-one.

    • Reduction with LiAlH4_4 generates 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole .

  • Alkylation of Amine:

    • Reaction of 5-(aminomethyl)-3-phenyl-1,2,4-oxadiazole with 2-bromopropane in the presence of K2_2CO3_3 produces N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]propan-2-amine .

  • Sulfonamide Coupling:

    • Treatment of 4-chlorobenzenesulfonyl chloride with the alkylated amine in dichloromethane and triethylamine affords the target compound .

Critical Reaction Parameters:

  • Temperature control (<0°C) during sulfonyl chloride reactions to minimize hydrolysis .

  • Use of anhydrous conditions to prevent oxadiazole ring degradation .

Hypothesized Biological Activities and Mechanisms

Predicted Pharmacokinetic Profile

  • Absorption: Moderate intestinal absorption due to balanced lipophilicity/hydrophilicity.

  • Metabolism: Likely hepatic oxidation of the isopropyl group and glucuronidation of the sulfonamide .

  • Excretion: Primarily renal, with potential sulfonamide-related crystalluria risks at high doses .

Comparative Analysis with Structural Analogs

Table 2: Activity Trends in Related Compounds

CompoundTarget ActivityIC50_{50}/MIC ValueSource
N-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-methylbenzamideAnticancer (MCF-7 cells)12.3 μM
4-Chloro-N-(1,3-dimethyl-2-oxo-6-phenoxybenzimidazol-5-yl)benzenesulfonamideCOX-2 Inhibition0.87 μM
2-Methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3,4-dihydroquinazolin-3-yl]benzene-1-sulfonamideAntiproliferative (HCT-116)8.9 μM

The target compound’s dual sulfonamide-oxadiazole architecture positions it as a candidate for multitarget therapies, potentially surpassing analogs in selectivity due to its branched alkyl chain.

Challenges and Future Directions

Synthetic Optimization

  • Yield Improvement: Microwave-assisted synthesis could enhance oxadiazole ring formation efficiency .

  • Chiral Resolution: If the isopropyl group induces chirality, enantioselective synthesis may be required for pharmacological evaluation.

Biological Testing Priorities

  • In vitro Screening: Prioritize assays against HDAC isoforms, TS, and bacterial dihydropteroate synthase.

  • ADMET Profiling: Assess solubility, plasma protein binding, and CYP450 interactions.

  • X-ray Crystallography: Determine binding modes with target enzymes to guide structure-based optimization.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator